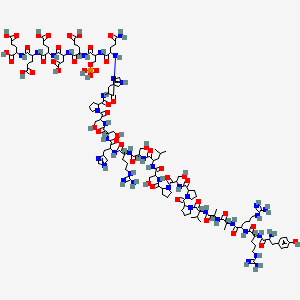

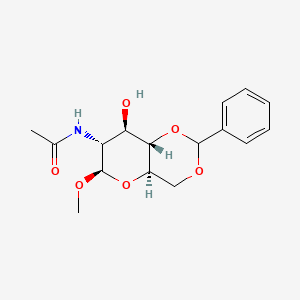

Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside, also known as Methyl N-acetyl-2,3,6-trideoxy-4-O-benzyl-4-(phenylthio)-α-D-xylo-hexopyranoside, is a carbohydrate derivative that has been widely studied due to its potential applications in the field of medicinal chemistry. This compound is a member of the class of glycosides, which are compounds that consist of a sugar molecule (glycone) and a non-sugar molecule (aglycone).

Scientific Research Applications

Synthetic Pathways and Methodologies

Research has explored the synthesis of various sugar derivatives and glycosides, demonstrating the utility of methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside in glycosylation reactions. For instance, a study outlined the side products of glycosidation involving similar compounds, shedding light on the complexities of these reactions and their optimization for desired outcomes (Madaj et al., 2002). Another research demonstrated an efficient synthesis of β-D-hexopyranosides from 2-acetamido-2-deoxy-β-D-glucose, indicating the compound's role in synthesizing rare sugar derivatives (Cai, Ling, & Bundle, 2009).

Molecular Structure Analysis

The crystal structure analysis of methyl 2-acetamido-2-deoxy-β-D-glucopyranoside dihydrate has provided insights into the molecular conformations and interactions of sugar molecules, facilitating the understanding of their physical and chemical properties (Hu, Zhang, Oliver, & Serianni, 2011). Such analyses are crucial for designing molecules with specific biological activities.

Development of Biologically Active Molecules

The compound has been instrumental in the synthesis of glycosides with potential biological activities. For example, the synthesis and characterization of monosaccharide derivatives, including the exploration of sugar-based prolinamides in asymmetric synthesis, highlight the compound's role in creating molecules with specific enantioselective properties (Agarwal & Peddinti, 2012). These molecules have implications in drug development and the study of biological mechanisms.

Novel Synthesis Techniques

Innovative techniques for the synthesis of saponins containing the D-glucosamine residue, showcasing antitumor activities, demonstrate the compound's utility in developing new therapeutic agents (Myszka, Bednarczyk, Najder, & Kaca, 2003). These studies open avenues for the design and synthesis of novel compounds with significant biological effects.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside plays a crucial role in biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with glycosyltransferases, which are enzymes that facilitate the transfer of sugar moieties to specific substrates. This interaction is essential for the synthesis of complex carbohydrates and glycoconjugates . Additionally, the compound’s interaction with lectins, which are carbohydrate-binding proteins, is significant in cell-cell communication and pathogen recognition .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, it can inhibit glycosidases, enzymes that break down glycosidic bonds in carbohydrates, thereby affecting carbohydrate metabolism . Additionally, the compound can influence gene expression by binding to DNA or RNA, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable at -20°C, but it can degrade over time when exposed to higher temperatures or light . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in cell growth and differentiation.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as glycosyltransferases and glycosidases, which are crucial for carbohydrate metabolism . The compound can affect metabolic flux by altering the levels of specific metabolites, leading to changes in cellular energy production and biosynthesis. Additionally, it can interact with cofactors such as ATP and NAD+, which are essential for enzymatic reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound within specific cellular compartments . The compound’s distribution can affect its localization and accumulation, influencing its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can be localized to the Golgi apparatus, where it participates in glycosylation processes . The compound’s localization can also affect its interactions with other biomolecules and its overall biochemical activity.

properties

IUPAC Name |

N-[(4aR,6R,7R,8R,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6/c1-9(18)17-12-13(19)14-11(22-16(12)20-2)8-21-15(23-14)10-6-4-3-5-7-10/h3-7,11-16,19H,8H2,1-2H3,(H,17,18)/t11-,12-,13-,14-,15?,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDVOAZVARITEI-ANNNQLRWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]1OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B1139610.png)

![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,8,11-tetraazacyclotetradecane) octahydrochloride](/img/structure/B1139614.png)

![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1139615.png)